BenchChemオンラインストアへようこそ!

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide

TrkA Inhibitor Kinase Assay Pain

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide is a synthetic, six-membered heteroaryl benzamide derivative that functions as a potent, sub-nanomolar inhibitor of Tropomyosin-related kinase A (TrkA). It is designated as Example 60 in patent WO2015143654 and is synonymous with the research compound ID D07VFQ/DMEGVD4.

Molecular Formula C17H21N5O3
Molecular Weight 343.387
CAS No. 2034353-06-3
Cat. No. B2729369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide
CAS2034353-06-3
Molecular FormulaC17H21N5O3
Molecular Weight343.387
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3
InChIInChI=1S/C17H21N5O3/c1-12-5-3-4-6-13(12)15(23)18-11-14-19-16(21-17(20-14)24-2)22-7-9-25-10-8-22/h3-6H,7-11H2,1-2H3,(H,18,23)
InChIKeyZTOFZMLCHXNNOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide (CAS 2034353-06-3): Baseline Identity and Procurement Context


N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide is a synthetic, six-membered heteroaryl benzamide derivative that functions as a potent, sub-nanomolar inhibitor of Tropomyosin-related kinase A (TrkA) [1]. It is designated as Example 60 in patent WO2015143654 and is synonymous with the research compound ID D07VFQ/DMEGVD4 [1][2]. Its structure comprises a 1,3,5-triazine core substituted at the 4-position with a methoxy group, at the 6-position with a morpholine ring, and linked via a methylene bridge to a 2-methylbenzamide moiety, a configuration critical for its kinase-binding interactions [1][2].

Why N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide Cannot Be Replaced by Generic Substitution


Within the morpholino-triazine benzamide class of TrkA inhibitors, even minor structural modifications to the benzamide ring, the triazine core, or the linker result in substantial variation in inhibitory potency [1][2]. The specific combination of a 2-methylbenzamide group and a methoxy-morpholino-triazine scaffold delivers a distinct IC50 value that differs markedly from its closest patented analogs, directly impacting biochemical efficacy [1]. Generic interchange with other class members is therefore not scientifically justified for reproducible kinase inhibition assays, as even single-digit nanomolar potency differences can significantly alter cellular and in vivo pharmacodynamic outcomes [1][2].

Quantitative Performance Data for N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide: Potency, Selectivity, and Physicochemical Comparisons


TrkA Enzymatic Inhibition: Comparative IC50 Against Closest Patent Analogs

In a direct comparison of lead compounds from the same patent family, N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide shows a TrkA IC50 of 1.3 nM, demonstrating an intermediate potency among its closest structural congeners [1]. This value represents a 117% decrease in potency compared to the most active compound (D0EC4Z, IC50 = 0.6 nM) but a 15% improvement over the less active compound D0H3ZG (IC50 = 1.5 nM) [1]. These data underscore the high sensitivity of TrkA inhibition to specific benzamide substitutions, highlighting the need for precise compound selection in research settings.

TrkA Inhibitor Kinase Assay Pain Cancer

Predicted Physicochemical Property Differentiation: Lipophilicity (cLogP) vs. Key Analogs

The calculated partition coefficient (cLogP) for N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide is 1.66 , compared to 2.23 for the 2-fluoro analog (CAS 2034470-46-5) and 2.12 for the 3-(trifluoromethyl) analog (CAS 2034270-85-2) . This reduced lipophilicity of the 2-methylbenzamide derivative suggests a different pharmacokinetic trajectory, likely resulting in lower volume of distribution and potentially reduced CNS penetration compared to its more lipophilic counterparts, which is a critical consideration for peripheral vs. central target engagement.

ADME Lipophilicity Drug-like Properties Physicochemical Profile

Structural Uniqueness: Specific Morpholino-Triazine-Benzamide Architecture

The compound features a distinct 2-methylbenzamide moiety attached via a methylene linker to a 4-methoxy-6-morpholino-1,3,5-triazine core, a scaffold validated for PI3K/mTOR and Trk kinase inhibition [2][3]. Unlike many analogs that incorporate halogen or trifluoromethyl groups on the benzamide ring, the substitution of a simple methyl group at the ortho position offers a unique steric and electronic profile that has been specifically exemplified in patent disclosures as an active TrkA inhibitor [1][2]. This discrete chemical identity ensures traceability and reproducibility, avoiding the 'mixture of analogs' problem common in early-stage discovery screening libraries.

Kinase Inhibitor Scaffold Morpholino-Triazine Structure-Activity Relationship

Optimal Application Scenarios for N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide Based on Quantitative Evidence


Lead Optimization in TrkA-Dependent Pain and Cancer Programs

Given its defined sub-nanomolar TrkA IC50, this compound is an excellent starting point for medicinal chemistry programs targeting neuropathic pain, chronic pain, or NTRK-fusion positive cancers [1]. Its intermediate potency among the patent examples provides a balanced baseline for structure-activity relationship (SAR) studies focused on improving selectivity against TrkB/TrkC or modulating ADME properties [1].

Peripheral Restriction Studies to Mitigate CNS Adverse Effects

The compound's lower predicted lipophilicity (cLogP 1.66) compared to halogenated analogs makes it a candidate for designing peripherally restricted TrkA inhibitors, which is a key strategy to avoid the on-target central nervous system side effects observed with some Trk inhibitors in clinical development .

Chemical Probe for TrkA Kinase Assay Development and Validation

As a well-characterized, single-compound entity with a published enzymatic IC50 and a defined molecular target, this compound is suitable as a positive control or tool compound in TrkA biochemical and cellular assays. Its discrete chemical structure (as opposed to a racemic mixture or undefined isomer) ensures reliable dose-response curves [1].

Comparative Pharmacology with PI3K/mTOR Morpholino-Triazine Chemotypes

The morpholino-triazine scaffold is known to inhibit both TrkA and PI3K/mTOR kinases [2]. Researchers can use this compound to benchmark selectivity within the kinome, comparing its TrkA activity against its PI3Kα/mTOR activity profile, which is essential for understanding polypharmacology and potential off-target effects in inflammation and oncology models [1][2].

Quote Request

Request a Quote for N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.